5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that contains both chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Fischer reaction, which is a well-known method for synthesizing indole derivatives. This reaction typically involves heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-azaindole: This compound shares the chloro and azaindole moieties but lacks the trifluoromethyl group.
4-Chloro-7-azaindole: Similar to 5-Chloro-7-azaindole but with the chloro group at a different position.
Uniqueness
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9ClF3N |
---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
5-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H9ClF3N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2 |
InChI Key |
CMSAGUBFFAOXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.